molecular formula C12H36O4Si5 B1585261 Tetrakis(trimethylsilyloxy)silane CAS No. 3555-47-3

Tetrakis(trimethylsilyloxy)silane

Cat. No. B1585261
CAS RN: 3555-47-3
M. Wt: 384.84 g/mol
InChI Key: VNRWTCZXQWOWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(trimethylsilyloxy)silane (TTMS) is an organosilicon compound used as a precursor to prepare nanostructured organosilicon polymer films by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure .


Synthesis Analysis

The compound is prepared by the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium . TTMS along with cyclohexane can also be used to synthesize low dielectric constant SiCOH films by PECVD method .


Molecular Structure Analysis

The molecule has tetrahedral symmetry . The compound is notable as having silicon bonded to four other silicon atoms, like in elemental silicon .


Chemical Reactions Analysis

The compound is a precursor to tris(trimethylsilyl)silyl lithium by reaction with methyl lithium . It is used in the plasma-enhanced chemical vapor deposition of tetrakis(trimethylsilyoxy)silane (TTMSS) precursor .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a density of 0.87 g/cm³ . It has a boiling point of 103-106 °C/2 mmHg .

Scientific Research Applications

Chemical Synthesis and Reactions

Tetrakis(trimethylsilyloxy)silane has been highlighted for its role in chemical synthesis processes. For example, it is utilized in the synthesis of carboxamides as a mild coupling reagent, offering a novel approach to forming various carboxamides from corresponding carboxylic acids and amines with good to high yields without the need for basic promoters (Tozawa, Yamane, & Mukaiyama, 2005). Its use as a qualitative chemical shift standard and a quantitative internal standard for carbon-13 NMR spectroscopy of coals also showcases its importance in analytical chemistry, aiding in more quantitative spectroscopic results through selective removal of organic free radicals (Stock, Muntean, & Botto, 1988).

Material Science

In material science, tetrakis(trimethylsilyloxy)silane has been explored for its potential in creating polymers and films. It contributes to the synthesis of terminal Si–H irregular tetra-branched star polysiloxanes, which are further used to produce crosslinked polysiloxane films through photo-acid catalyzed crosslinking, demonstrating its utility in developing advanced materials with potential applications ranging from coatings to electronic devices (Cai & Weber, 2004).

Nanotechnology

The confinement of tetrakis(trimethylsilyloxy)silane within nanometer spaces between atomically flat opposing mica membranes to study its electron density profile provides insights into the behavior of molecular liquids under extreme confinement. This research is vital for understanding the physical properties of liquids at the nanoscale, which has implications for the design of nanofluidic devices and the study of confined liquid phases (Perret et al., 2009).

Advanced Synthesis Techniques

Further, its role in facilitating the synthesis of polysilanyl anions and dianions via the reaction with potassium alkoxides highlights its utility in organometallic chemistry. This process allows the preparation of cyclic and bicyclic polysilanes, including heterocyclic compounds, showcasing the compound's versatility in synthesizing complex organosilicon structures with potential applications in materials science and catalysis (Marschner, 2006).

Structural and Dynamic Studies

The investigation of its dynamic properties using high-resolution solid-state NMR spectroscopy sheds light on the molecular motion within solids, providing valuable information for the development of materials with specific dynamic properties. This research offers insights into the phase transitions and dynamic behavior of organosilicon compounds, which is critical for designing materials with tailored thermal and mechanical properties (Aliev, Harris, & Apperley, 1993).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

TTMS can be used for thin film coating with a nanostructured silicon dioxide prepared by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure . This suggests potential applications in the development of nanostructured organosilicon polymer films and low dielectric constant SiCOH films .

properties

IUPAC Name

tetrakis(trimethylsilyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36O4Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042463
Record name Tetrakis(trimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Aldrich MSDS]
Record name Tetrakis(trimethylsiloxy)silane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9817
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Tetrakis(trimethylsiloxy)silane

CAS RN

3555-47-3
Record name Tetrakis(trimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3555-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrakis(trimethylsiloxy)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrakis(trimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAKIS(TRIMETHYLSILOXY)SILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55L9T9A11I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis(trimethylsilyloxy)silane
Reactant of Route 2
Reactant of Route 2
Tetrakis(trimethylsilyloxy)silane
Reactant of Route 3
Tetrakis(trimethylsilyloxy)silane
Reactant of Route 4
Reactant of Route 4
Tetrakis(trimethylsilyloxy)silane
Reactant of Route 5
Reactant of Route 5
Tetrakis(trimethylsilyloxy)silane

Citations

For This Compound
140
Citations
J Schäfer, J Hnilica, J Šperka, A Quade… - Surface and Coatings …, 2016 - Elsevier
Plasma enhanced chemical vapor deposition (PECVD) from tetrakis(trimethylsilyloxy)silane (TTMS) has been studied at atmospheric pressure. TTMS has been chosen because of its …
Number of citations: 28 www.sciencedirect.com
S Kwon, W Ban, H Kim, Y Park, Y Kim… - Science of Advanced …, 2018 - ingentaconnect.com
The porous SiCOH films, deposited with tetrakis(trimethylsilyloxy)silane (TTMSS) as a single precursor, were investigated by varying the plasma power from 10 to 100 W. The dielectric …
Number of citations: 8 www.ingentaconnect.com
Y Park, H Lim, S Kwon, W Ban, S Jang, D Jung - Thin Solid Films, 2021 - Elsevier
In semiconductor industry, SiCOH films with low dielectric constant (relative dielectric constant k ≤ 4.0) have been widely used as inter-metal dielectric (IMD) materials in the …
Number of citations: 8 www.sciencedirect.com
Y Lee, W Ban, S Jang, D Jung - Journal of Nanoscience and …, 2021 - ingentaconnect.com
SiCOH thin films were deposited on rigid silicon (Si) wafers and flexible ITO/PEN substrates via plasma-enhanced chemical vapor deposition at room temperature using a tetrakis(…
Number of citations: 4 www.ingentaconnect.com
S Kwon, W Ban, Y Seo, H Park… - Journal of Biomaterials …, 2017 - ingentaconnect.com
Cell adhesion is a critical step for culturing various cells. The adhesion depends on various physical and biological properties of the underlying glass slides. Due to the complex …
Number of citations: 4 www.ingentaconnect.com
H Kim, W Kang, HJ Seo, D Jung… - Bulletin of the Korean …, 2015 - Wiley Online Library
SiCOH films containing hydrocarbon porogens were prepared using a plasma enhanced chemical vapor deposition system. Their chemical and electrical properties were characterized …
Number of citations: 4 onlinelibrary.wiley.com
H Kim, H Oh, C Lee, D Jung, JH Boo - Bulletin of the Korean Chemical …, 2014 - Citeseer
The electrical and mechanical properties of the plasma polymerized low dielectric constant SiCOH films were investigated. The SiCOH films were produced with tetrakis (trimethylsilyloxy…
Number of citations: 9 citeseerx.ist.psu.edu
J Comeaux, WB Wirth… - ASME …, 2021 - asmedigitalcollection.asme.org
Carbon-doped silicon oxide (CDO) thin films as low dielectric constant materials were deposited on both n-type silicon (Si) (100) and indium tin oxide coated polyethylene naphthalate (…
Number of citations: 2 asmedigitalcollection.asme.org
J Jang, S Woo, W Ban, J Nam, Y Lee… - Proceedings of the …, 2016 - koreascience.kr
Hydrophobic thin films are variously applicable for encapsulation of organic devices and water repulsive glass, etc. In this work, the stability of hydrophobic characteristics of plasma …
Number of citations: 2 koreascience.kr
K Zhang, JW Wong, TH Begley… - Food Additives & …, 2012 - Taylor & Francis
A pressurised solvent extraction procedure coupled with a gas chromatography–mass spectrometry–selective ion monitoring (GC–MS–SIM) method was developed to determine three …
Number of citations: 35 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.